molecular formula C10H18N2O2 B13463988 Octyl 2-diazoacetate

Octyl 2-diazoacetate

Cat. No.: B13463988
M. Wt: 198.26 g/mol
InChI Key: QMOSVTMLKAKKMF-UHFFFAOYSA-N
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Description

Octyl 2-diazoacetate is an organic compound belonging to the class of diazo compounds. These compounds are characterized by the presence of a diazo group, which consists of two linked nitrogen atoms at the terminal position. This compound is particularly notable for its applications in organic synthesis, where it serves as a versatile reagent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl 2-diazoacetate can be synthesized through several methods. One common approach involves the reaction of the octyl ester of glycine with sodium nitrite and sodium acetate in water. This method is similar to the preparation of other diazo compounds, such as ethyl diazoacetate .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of halogenated hydrocarbons like methylene chloride to protect the diazoacetic ester from decomposition by aqueous mineral acids . The reaction is typically carried out under controlled temperatures to ensure safety and maximize yield.

Chemical Reactions Analysis

Types of Reactions: Octyl 2-diazoacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: It can participate in substitution reactions, where the diazo group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of octyl 2-diazoacetate involves the generation of carbenes or metallocarbenes, which are highly reactive intermediates. These intermediates can insert into various bonds, such as C-H, N-H, O-H, S-H, and Si-H bonds, leading to the formation of new compounds . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.

Comparison with Similar Compounds

Uniqueness: Octyl 2-diazoacetate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and applications. This makes it particularly useful in specific organic synthesis reactions where longer alkyl chains are advantageous.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

octyl 2-diazoacetate

InChI

InChI=1S/C10H18N2O2/c1-2-3-4-5-6-7-8-14-10(13)9-12-11/h9H,2-8H2,1H3

InChI Key

QMOSVTMLKAKKMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C=[N+]=[N-]

Origin of Product

United States

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